2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
Overview
Description
2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, also known as 2-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-OL HYDROCHLORIDE, is a chemical compound with the molecular formula C10H14ClNO . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine .
Synthesis Analysis
The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride starts from the corresponding 1-tetralones . The introduction of the nitrogen atom at the C(2) position of the starting tetralones is carried out through nitrosation followed by reduction of the intermediate hydroxyimino tetralone and (or) Neber rearrangement of the tosyloxy derivatives .Molecular Structure Analysis
The molecular structure of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride consists of a tetralin group combined with an amine . The molecular weight of this compound is 199.68 .Chemical Reactions Analysis
The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands . It is also an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.68 and a molecular formula of C10H14ClNO . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from naphthalene and related to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, has been utilized as a chiral auxiliary in asymmetric Reformatsky reactions. This approach enables the synthesis of complex molecules with high enantioselectivity, crucial for the development of pharmaceuticals and fine chemicals (Orsini et al., 2005).
Kinetic Resolution of Cyclic α-Quaternary α-Amino Esters
The compound has been involved in the kinetic resolution of cyclic quaternary α-amino esters, facilitated by the enzyme Candida antarctica lipase B. This process enables the separation of enantiomers from racemic mixtures, essential for the production of enantiomerically pure compounds for research and drug development (Li, Rantapaju, & Kanerva, 2011).
Precursor for Serotonin Receptor Agonists
The compound serves as a precursor in the synthesis of 5-hydroxytryptamine receptor agonists, such as 8-OH-DPAT. This application demonstrates its role in developing compounds that can modulate neurotransmitter systems, offering potential therapeutic strategies for psychiatric and neurological disorders (Orsini et al., 2002).
Synthesis of Dopaminergic Drugs
A racemic version of the compound, known as 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN), was synthesized from 5,6-dimethoxynaphthalene-2-carboxylic acid. This process showcases the compound's relevance in generating dopaminergic drugs, potentially useful in treating Parkinson's disease and other dopaminergic pathologies (Göksu, SeÇen, & Sütbeyaz, 2006).
Enantiopure vic-Amino Alcohols and vic-Diamines Synthesis
The compound has been used to synthesize enantiopure vic-amino alcohols and vic-diamines, highlighting its utility in creating compounds with specific stereochemical configurations. Such compounds are of significant interest in medicinal chemistry for their potential biological activities (Orsini, Sello, & Bestetti, 2001).
Safety And Hazards
The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZWHUHXZRJJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499842 | |
Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |
CAS RN |
6298-95-9 | |
Record name | 6298-95-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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